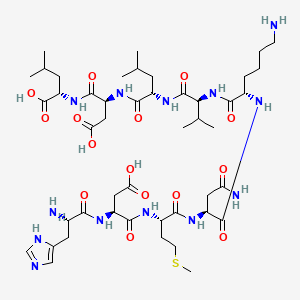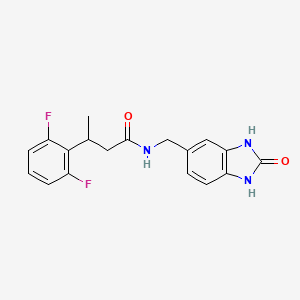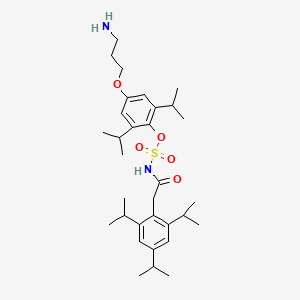
Benzyl-PEG10-Ots
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-PEG10-Ots is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. PROTACs (Proteolysis Targeting Chimeras) are molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system. This compound is utilized in the synthesis of PROTACs, facilitating the connection between the target protein and the E3 ubiquitin ligase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG10-Ots involves the reaction of benzyl alcohol with polyethylene glycol (PEG) and p-toluenesulfonyl chloride (tosyl chloride). The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants.
Automated systems: For precise control of reaction conditions.
Purification: Using techniques such as column chromatography or recrystallization to ensure high purity of the final product
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl-PEG10-Ots primarily undergoes substitution reactions due to the presence of the tosylate group, which is a good leaving group. The common types of reactions include:
Nucleophilic Substitution: The tosylate group is replaced by a nucleophile such as an amine or thiol.
Elimination Reactions: Under basic conditions, the tosylate group can be eliminated to form an alkene.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alkoxides.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Conditions: Mild to moderate temperatures (25-60°C) and the presence of a base
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can be benzyl-PEG10-amine, benzyl-PEG10-thiol, etc.
Elimination Products: Formation of alkenes from the elimination of the tosylate group
Applications De Recherche Scientifique
Benzyl-PEG10-Ots has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions by selectively degrading target proteins.
Medicine: Potential therapeutic applications in treating diseases by targeting disease-causing proteins for degradation.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mécanisme D'action
Benzyl-PEG10-Ots functions as a linker in PROTACs, connecting the target protein to the E3 ubiquitin ligase. The mechanism involves:
Binding: The PROTAC molecule binds to both the target protein and the E3 ubiquitin ligase.
Ubiquitination: The E3 ubiquitin ligase tags the target protein with ubiquitin molecules.
Comparaison Avec Des Composés Similaires
- Benzyl-PEG4-Ots
- Benzyl-PEG6-Ots
- Benzyl-PEG12-Ots
Comparison:
- Chain Length: The primary difference between Benzyl-PEG10-Ots and its similar compounds lies in the length of the PEG chain. This compound has a PEG chain length of 10 units, while the others have 4, 6, or 12 units.
- Flexibility: Longer PEG chains provide greater flexibility and solubility, which can be advantageous in certain applications.
- Uniqueness: this compound offers a balance between flexibility and stability, making it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C34H54O13S |
|---|---|
Poids moléculaire |
702.9 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H54O13S/c1-32-7-9-34(10-8-32)48(35,36)47-30-29-45-26-25-43-22-21-41-18-17-39-14-13-37-11-12-38-15-16-40-19-20-42-23-24-44-27-28-46-31-33-5-3-2-4-6-33/h2-10H,11-31H2,1H3 |
Clé InChI |
DVGQCYOHVDXTHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B11930169.png)
![N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11930172.png)
![N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide](/img/structure/B11930178.png)

![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11930190.png)


![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)
![4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid](/img/structure/B11930222.png)




